molecular formula C19H18FN3O4 B2803093 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-14-5

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2803093
CAS No.: 894032-14-5
M. Wt: 371.368
InChI Key: RVMHLLNXVHSAJC-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C19H18FN3O4 and its molecular weight is 371.368. The purity is usually 95%.
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Scientific Research Applications

B-Raf Inhibitory and Anti-Proliferation Activities

Compounds containing 2,3-dihydrobenzo[b][1,4]dioxin, similar to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, have shown potent biological activity against B-Raf(V600E) and WM266.4 human melanoma cell lines. These compounds are synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities, showing potential in cancer treatment research (Yang et al., 2012).

Inhibitors Against Caspase-3

Research has identified certain 1,2,3-triazoles, including compounds with a 2,3-dihydrobenzo[b][1,4]dioxin structure, as potent inhibitors against caspase-3. This finding is significant for studying apoptosis and potentially for developing treatments targeting diseases involving apoptosis dysregulation (Jiang & Hansen, 2011).

Antimicrobial Activity

Studies have shown that compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin exhibit antimicrobial activity. These compounds are synthesized and tested against various microbial strains, indicating potential uses in developing new antimicrobial agents (Shinde, Adole, & Jagdale, 2021).

Organic Light-Emitting Devices

Dihydrobenzodioxin phenanthroimidazole derivatives, including structures based on 2,3-dihydrobenzo[b][1,4]dioxin, have been tailored for use in non-doped blue organic light-emitting devices (OLEDs). These compounds offer promising results for applications in OLED technology, contributing to advancements in display and lighting technologies (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

Dual Inhibitor of PI3K and mTOR

Research on 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives has shown these compounds, which are structurally related to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, to be potent dual inhibitors of PI3K and mTOR. This property makes them significant in cancer research, particularly for developing anticancer agents with low toxicity (Xie et al., 2015).

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c20-12-2-1-3-15(8-12)23-11-14(10-18(23)24)22-19(25)21-13-4-5-16-17(9-13)27-7-6-26-16/h1-5,8-9,14H,6-7,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMHLLNXVHSAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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